Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate
Description
Butyl 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate is a heterocyclic compound featuring a furan ring substituted at the 5-position with a 3-thienyl group bearing a methoxycarbonyl moiety and esterified at the 2-position with a butyl group. This structure integrates aromatic (furan and thiophene) and ester functionalities, which are common in bioactive molecules and materials science. Its structural complexity implies applications in catalysis, pharmaceuticals, or polymer chemistry, though further studies are required to confirm specific uses.
Properties
IUPAC Name |
butyl 5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-3-4-8-19-14(16)12-6-5-11(20-12)10-7-9-21-13(10)15(17)18-2/h5-7,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYAEGZZZEUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(O1)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate typically involves the esterification of 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactors has been shown to be an efficient and sustainable method for the synthesis of esters .
Chemical Reactions Analysis
Types of Reactions
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The ester and methoxycarbonyl groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The furan and thiophene rings can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
Replacing the butyl ester with smaller alkyl groups significantly alters physicochemical properties. For example:
- Methyl 2-furoate (CAS 611-13-2, molecular weight 126.11 g/mol) is a simpler analog lacking the thienyl substituent. Its lower molecular weight and methyl ester group enhance solubility in polar solvents compared to the bulkier butyl ester .
- Diethyl malonate derivatives (e.g., diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate) introduce additional reactive sites (malonate groups), enabling diverse functionalization for applications in organic synthesis .
Key Differences:
| Property | Butyl 5-(2-(Methoxycarbonyl)-3-Thienyl)-2-Furoate | Methyl 2-Furoate | Diethyl Malonate Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~296* | 126.11 | ~352* |
| Ester Group | Butyl | Methyl | Diethyl |
| Reactivity | Slow hydrolysis (bulky ester) | Fast hydrolysis | High (malonate reactivity) |
*Calculated based on structural formulas.
Substituent Position Effects on Thienyl Moieties
The position of the thienyl substituent (2- vs. 3-thienyl) critically influences reactivity and selectivity. For example:
- 3-Thienyl derivatives (e.g., the target compound) exhibit lower enantioselectivity in catalytic asymmetric hydroboration (CAHB) compared to 2-thienyl analogs (e.g., 85% yield, 97:3 er for 2-thienyl vs. 80%, 88:12 er for 3-thienyl) . This discrepancy may arise from steric or electronic effects, though the exact mechanism remains unclear.
Physicochemical Properties of Thienyl-Containing Compounds
Data from commercial analogs highlight trends:
- 4-(3-Thienyl)benzoic acid (CAS 29886-64-4) has a high melting point (282–283°C), indicating strong intermolecular forces due to aromatic stacking and hydrogen bonding .
- 2-(3-Thienyl)ethanohydrazide (CAS 175276-94-5) shows moderate lipophilicity (mp 80–83°C), suggesting utility in drug design .
Reactivity in Organic Transformations
- Hydroboration Reactions : Thienyl-substituted furans undergo regioselective β-boration, but enantioselectivity depends on substitution patterns. The target compound’s 3-thienyl group may hinder catalyst access compared to 2-thienyl derivatives .
- Ester Hydrolysis : The butyl ester’s steric bulk likely slows hydrolysis relative to methyl or ethyl esters, impacting degradation rates in environmental or biological systems.
Biological Activity
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : 252.28 g/mol
- Chemical Structure : The compound features a furoate group linked to a thienyl moiety, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation can lead to the upregulation of antioxidant genes, providing protective effects in various disease models .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. It has been noted for its effectiveness against Staphylococcus spp., suggesting potential applications in treating bacterial infections .
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines while showing minimal toxicity to normal cells. This selectivity makes it a candidate for further investigation as an anticancer agent .
Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using various assays. The results indicated significant free radical scavenging activity, correlating with its ability to activate the Nrf2 pathway.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Antimicrobial Efficacy
In antimicrobial testing, this compound exhibited notable bactericidal activity against several strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 3.91 µg/mL | 15.62 µg/mL |
| Escherichia coli | 62.5–500 µg/mL | 125–2000 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on L929 and A549 cell lines revealed that this compound enhances cell viability at lower concentrations while exhibiting cytotoxic effects at higher doses.
| Dose (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 200 | 68 | 73 |
| 100 | 92 | 88 |
| 50 | 96 | 97 |
Q & A
Basic: What are the recommended synthetic routes for Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate?
Methodological Answer:
Synthesis typically involves coupling a thienyl-furoate precursor with a methoxycarbonyl group. Key steps include:
- Esterification : Use NaH (a strong base) in THF to deprotonate hydroxyl groups, facilitating ester bond formation (e.g., methoxycarbonyl attachment) .
- Heterocyclic Assembly : Cascade [3,3]-sigmatropic rearrangements or Friedel-Crafts alkylation can construct the fused thienyl-furoate backbone. For example, tert-butyl groups in analogous structures are introduced via nucleophilic substitution under anhydrous conditions .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended for isolating intermediates.
Basic: How should researchers characterize this compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions, as demonstrated for tert-butyl-thienyl benzaldehyde derivatives .
- NMR Spectroscopy : Use - and -NMR to verify methoxycarbonyl (δ ~3.8–4.0 ppm for OCH) and thienyl protons (δ ~6.5–7.5 ppm). Compare with spectra of structurally related benzofuran or thiophene derivatives .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H] for CHOS).
Basic: What stability considerations are critical during storage?
Methodological Answer:
- Thermal Sensitivity : Analogous tert-butyl-containing compounds (e.g., UN No. 3259) are prone to decomposition at elevated temperatures. Store at 2–8°C in inert atmospheres (N or Ar) .
- Light Sensitivity : Thienyl groups may undergo photodegradation. Use amber vials and avoid prolonged UV exposure.
- Moisture : Hydrolytic cleavage of ester groups (e.g., methoxycarbonyl) can occur. Store with desiccants like silica gel .
Advanced: How can mechanistic studies resolve contradictions in reported reactivity?
Methodological Answer:
Conflicting reactivity data (e.g., unexpected regioselectivity) may arise from:
- Substituent Effects : Electron-withdrawing methoxycarbonyl groups alter thienyl ring electrophilicity. Use DFT calculations (e.g., Gaussian 16) to model charge distribution and predict reaction sites.
- Solvent Polarity : THF vs. DMF can shift reaction pathways. Conduct kinetic studies under varied solvents to isolate solvent-dependent intermediates .
- Catalytic Interference : Trace metals (e.g., from NaH) might promote side reactions. Validate via ICP-MS or chelating agent trials (e.g., EDTA addition) .
Advanced: What strategies optimize yield in multi-step syntheses?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl silyl ethers for hydroxyl groups) to prevent undesired cross-reactions .
- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., esterification) with controlled heating (e.g., 100°C, 30 min), as shown in benzofuran syntheses .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.
Advanced: How do structural modifications impact electronic properties?
Methodological Answer:
- Electron-Withdrawing Groups : Methoxycarbonyl decreases thienyl ring electron density, altering UV-Vis absorption (λ shifts >20 nm). Validate via cyclic voltammetry to measure HOMO-LUMO gaps .
- Steric Effects : Tert-butyl groups in analogous compounds hinder π-π stacking, reducing crystallinity. Mitigate via co-crystallization with planar aromatics (e.g., anthracene) .
- Computational Modeling : Compare Mulliken charges (using ORCA or NWChem) of modified vs. parent structures to predict reactivity trends.
Advanced: How to address discrepancies in spectroscopic data across studies?
Methodological Answer:
- Solvent Artifacts : NMR shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d). Re-run spectra in standardized solvents and reference TMS.
- Impurity Peaks : Trace byproducts (e.g., hydrolyzed esters) may overlap signals. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths and angles to confirm structural accuracy .
Advanced: What green chemistry approaches apply to its synthesis?
Methodological Answer:
- Solvent Replacement : Substitute THF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
- Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles (FeO) for Suzuki-Miyaura couplings, enabling >90% recovery .
- Waste Minimization : Use flow chemistry to reduce excess reagents, as demonstrated in continuous-flow benzofuran syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
